3,4-Dichlorophenylacetone
Overview
Description
3,4-Dichlorophenylacetone, also known as 1-(3,4-dichlorophenyl)acetone, is an organic compound with the chemical formula C9H8Cl2O. It is characterized by the presence of two chlorine atoms attached to the benzene ring and an acetone group. This compound is known for its applications in organic synthesis and is typically found as a yellowish liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenylacetone can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium cyanide to form 3,4-dichlorophenylacetonitrile. This intermediate is then hydrolyzed to produce this compound .
Another method involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dichlorobenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3,4-dichlorophenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products Formed
Oxidation: 3,4-Dichlorobenzoic acid.
Reduction: 3,4-Dichlorophenylethanol.
Substitution: Various substituted phenylacetones depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorophenylacetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and is studied for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,4-dichlorophenylacetone involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The compound’s reactivity is primarily due to the presence of the acetone group, which can undergo nucleophilic addition reactions. The chlorine atoms on the benzene ring also influence its reactivity by making the ring more susceptible to electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroacetophenone: Similar in structure but with a ketone group directly attached to the benzene ring instead of an acetone group.
3,4-Dichlorobenzaldehyde: Contains an aldehyde group instead of an acetone group.
3,4-Dichlorobenzyl chloride: Has a benzyl chloride group instead of an acetone group.
Uniqueness
3,4-Dichlorophenylacetone is unique due to the presence of both the dichlorophenyl and acetone functional groups. This combination imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUAASWQUWIMHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976452 | |
Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6582-42-9, 6097-32-1 | |
Record name | 3',4'-Dichloropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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